MADAM dihydrochloride

説明

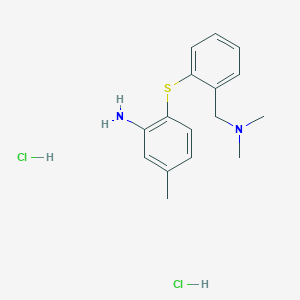

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBZMNLLLNHKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582028 | |

| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411208-45-2 | |

| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MADAM dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of MADAM dihydrochloride?

An In-Depth Technical Guide to the Mechanism of Action of MADAM Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

MADAM dihydrochloride (2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline) is a chemical probe recognized primarily for its properties as a high-affinity ligand for the serotonin transporter (SERT).[1][2] While detailed kinetic and binding data are not extensively published in peer-reviewed literature, its established role as a SERT ligand, particularly its use in radiolabeled form ([¹¹C]-MADAM) for positron emission tomography (PET) imaging, strongly indicates a mechanism centered on potent and selective inhibition of serotonin reuptake.[3] This guide synthesizes the foundational principles of SERT inhibition, presents the presumed mechanism of action for MADAM dihydrochloride, and provides authoritative, field-proven methodologies for the in-vitro characterization of such compounds.

Introduction: The Serotonin Transporter (SERT) and Its Significance

The serotonin transporter is an integral membrane protein that belongs to the neurotransmitter-sodium-symporter (NSS) family.[4] Its primary physiological function is to mediate the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[5] This reuptake process is critical for maintaining neurotransmitter homeostasis and regulating the magnitude and duration of serotonergic signaling.

Due to its central role in modulating mood, emotion, and various physiological processes, SERT is a principal target for a multitude of pharmacological agents, most notably the selective serotonin reuptake inhibitors (SSRIs) used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[5][6][7]

Core Mechanism of Action of MADAM Dihydrochloride

As a high-affinity SERT ligand, the mechanism of action of MADAM dihydrochloride is predicated on its function as a competitive inhibitor of the serotonin transporter.

2.1. Competitive Inhibition of Serotonin Reuptake

MADAM dihydrochloride is believed to bind directly to the serotonin transporter, likely at or near the primary substrate binding site (the S1 site) located deep within the transporter protein.[8] This binding event physically occludes the transporter, preventing it from binding to and translocating serotonin from the extracellular space into the presynaptic neuron. By inhibiting this reuptake process, MADAM causes an accumulation of serotonin in the synaptic cleft. This elevated concentration of synaptic serotonin leads to prolonged and enhanced activation of both presynaptic and postsynaptic serotonin receptors, thereby amplifying serotonergic neurotransmission.

The "dihydrochloride" salt form of the molecule enhances its solubility in aqueous solutions, facilitating its use in experimental assays.

2.2. Synaptic Action Visualization

The following diagram illustrates the inhibitory effect of MADAM at a serotonergic synapse.

Caption: Mechanism of SERT inhibition by MADAM dihydrochloride.

Pharmacological Profile: Affinity and Selectivity

The utility of a transporter ligand in research or therapy is defined by its affinity (how tightly it binds) and its selectivity (its preference for one transporter over others). While specific quantitative data for MADAM dihydrochloride are not widely published, we can contextualize its profile by comparing it to well-characterized SERT inhibitors. Affinity is typically reported as the inhibition constant (Kᵢ), with lower values indicating higher binding affinity.

3.1. Comparative Analysis of Monoamine Transporter Inhibitors

The following table presents binding affinities for several reference compounds. This data illustrates the concept of selectivity for SERT over the dopamine transporter (DAT) and the norepinephrine transporter (NET). A compound like MADAM, used as a selective SERT probe, would be expected to have a Kᵢ value in the low nanomolar range for SERT and significantly higher Kᵢ values for DAT and NET.

| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Profile |

| MADAM | High Affinity (Value not published) | Presumed Low Affinity | Presumed Low Affinity | Presumed SERT-Selective |

| Fluoxetine | 27.1 | >10,000 | >10,000 | Highly SERT-Selective[9] |

| Sertraline | 0.29 | 25 | 420 | SERT-Selective (with some DAT affinity)[10] |

| Paroxetine | ~1 | ~150 | ~30 | SERT-Selective |

| Cocaine | ~250 | ~150 | ~300 | Non-Selective |

Note: Kᵢ values can vary between studies and assay conditions. The values presented are representative.

Experimental Protocols for In-Vitro Characterization

To definitively determine the affinity and functional potency of a compound like MADAM dihydrochloride, standardized in-vitro assays are employed. The radiolabeled neurotransmitter uptake inhibition assay is a gold-standard functional method.

4.1. Protocol: [³H]Serotonin Uptake Inhibition Assay

This protocol provides a robust method for measuring a compound's ability to inhibit SERT function in a cellular context.[11][12][13]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound (e.g., MADAM) at the human serotonin transporter (hSERT).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing hSERT.

-

Radioligand: [³H]Serotonin ([³H]5-HT).

-

Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

-

Test Compound: MADAM dihydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).

-

Reference Inhibitor: Fluoxetine or Citalopram (for positive control).

-

Scintillation Fluid & Microplates: 96-well cell culture plates and scintillation vials or plates.

Methodology:

-

Cell Plating (Day 1):

-

Seed the hSERT-expressing HEK-293 cells into a 96-well, poly-D-lysine-coated microplate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Causality: Plating cells overnight allows them to adhere and form a consistent monolayer, ensuring uniform transporter expression and accessibility for each well, which is critical for reproducible results.

-

-

Assay Preparation (Day 2):

-

Prepare serial dilutions of the test compound (MADAM) and the reference inhibitor in assay buffer. Typically, a 10-point concentration curve is generated.

-

Prepare a solution of [³H]5-HT in assay buffer at a concentration near its Michaelis-Menten constant (Kₘ), which is typically around 100-200 nM for hSERT.[11][13]

-

Causality: Using a substrate concentration near the Kₘ ensures the assay is sensitive to competitive inhibitors. Serial dilutions allow for the determination of a full dose-response curve.

-

-

Inhibition Assay:

-

Gently wash the cell monolayer once with pre-warmed assay buffer to remove culture medium.

-

Add 50 µL of the appropriate test compound dilution (or vehicle for total uptake control, or a saturating concentration of a known inhibitor for non-specific uptake) to each well.

-

Pre-incubate the plate for 5-10 minutes at room temperature.

-

Causality: Pre-incubation allows the inhibitor to bind to the transporter and reach equilibrium before the substrate is introduced.

-

Initiate the uptake reaction by adding 50 µL of the [³H]5-HT solution to each well.

-

Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature.

-

Causality: The incubation period must be short to measure the initial rate of transport (V₀), preventing substrate depletion or product inhibition and ensuring the measurement reflects true transporter kinetics.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by washing the cells twice with 100 µL of ice-cold assay buffer.

-

Causality: The use of ice-cold buffer immediately stops all enzymatic and transport processes, effectively "freezing" the reaction at the defined time point.

-

Lyse the cells by adding 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.

-

-

Quantification and Data Analysis:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of specific uptake for each compound concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

4.2. Experimental Workflow Diagram

Caption: Workflow for an in-vitro SERT uptake inhibition assay.

Conclusion

MADAM dihydrochloride is a valuable research tool whose mechanism of action is centered on the high-affinity inhibition of the serotonin transporter. By blocking the reuptake of synaptic serotonin, it serves as a potent modulator of the serotonergic system. While a comprehensive, publicly available pharmacological profile remains to be published, its established use as a PET ligand confirms its high affinity and selectivity for SERT. The standardized in-vitro methodologies detailed in this guide provide a clear and authoritative framework for the complete characterization of MADAM dihydrochloride and other novel monoamine transporter ligands, enabling researchers to precisely define their potency, selectivity, and mechanism of action.

References

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

-

BioIVT. SERT Transporter Assay. [Link]

-

Davison, B. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 45-51. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

-

Henry, L. K., et al. (2012). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. ACS Chemical Neuroscience, 3(4), 299-307. [Link]

-

Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications, 11(1), 1473. [Link]

-

Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacy & Pharmacology. [Link]

-

Selective serotonin reuptake inhibitor. Wikipedia. [Link]

-

N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

-

Characteristics of the PET ligands [11C]-MADAM and [11C]-DASB. ResearchGate. [Link]

-

Wang, L., et al. (2022). A novel dual serotonin transporter and M-channel inhibitor D01 for antidepression and cognitive improvement. Acta Pharmaceutica Sinica B, 12(1), 215-227. [Link]

-

Ude, M., et al. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. International Journal of Environmental Research and Public Health, 18(16), 8462. [Link]

-

What are SERT inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Synthesis and antitumor activities of 5-methyl-1- and 2-[[2-dimethylaminoethyl]amino]-aza-thiopyranoindazoles. PubMed. [Link]

-

Serotonin–dopamine reuptake inhibitor. Wikipedia. [Link]

-

Sarker, S., et al. (2010). The high-affinity binding site for tricyclic antidepressants resides in the outer vestibule of the serotonin transporter. BMC Pharmacology, 10, 8. [Link]

-

Partyka, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4889. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SERT inhibitors and how do they work? [synapse.patsnap.com]

- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel dual serotonin transporter and M-channel inhibitor D01 for antidepression and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

Introduction: The Serotonin Transporter as a Critical Neurological Target

An In-Depth Technical Guide to MADAM Dihydrochloride: A High-Affinity Ligand for the Serotonin Transporter

The serotonin transporter (SERT), a key member of the neurotransmitter:sodium symporter family, plays a pivotal role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1] This mechanism is fundamental to modulating mood, appetite, sleep, and various cognitive functions.[2] Given its central role, SERT is the primary target for many therapeutic agents, particularly selective serotonin reuptake inhibitors (SSRIs) used to treat a wide array of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, and obsessive-compulsive disorder.[3][4]

The development of high-affinity, selective ligands for SERT is crucial not only for therapeutic intervention but also for basic and clinical research.[5] Such tools enable the precise quantification of SERT density and function in the living brain through non-invasive imaging techniques like Positron Emission Tomography (PET).[2][6] This guide provides a comprehensive overview of MADAM dihydrochloride (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine dihydrochloride), a highly potent and selective SERT ligand that has become an invaluable tool in neuropharmacology research.[][8][9]

Chemical Profile and Synthesis

MADAM is a diarylsulfide compound recognized for its exceptional affinity and selectivity for SERT.[10] Its chemical properties make it an ideal scaffold for radiolabeling, leading to the development of tritiated ([³H]-MADAM) and carbon-11 labeled ([¹¹C]-MADAM) versions for in vitro and in vivo studies, respectively.[6][8]

Chemical Structure of MADAM

Caption: Chemical structure of MADAM free base.

Representative Synthetic Pathway

The synthesis of diarylsulfide ligands like MADAM typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A common approach is the reaction of a substituted thiophenol with an appropriate aryl halide. The dimethylaminomethyl group can be introduced via reductive amination or by alkylation of a precursor amine. While specific proprietary synthesis methods may vary, a generalized workflow provides insight into its creation.

Caption: Generalized workflow for the synthesis of MADAM dihydrochloride.

Pharmacological Profile and Mechanism of Action

MADAM dihydrochloride is distinguished by its sub-nanomolar binding affinity for SERT and its high selectivity over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8]

Mechanism of Action

MADAM acts as a competitive inhibitor at the central substrate-binding site (S1) of the serotonin transporter.[1] By occupying this site, it physically obstructs the binding and subsequent reuptake of serotonin into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. This mechanism is analogous to that of clinical SSRIs.

Caption: MADAM blocks serotonin reuptake at the presynaptic terminal.

Binding Affinity and Selectivity

In vitro binding assays are fundamental to characterizing the potency and selectivity of a ligand. Studies using [³H]-MADAM have precisely quantified its high affinity for SERT. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, is exceptionally low for MADAM.[8]

| Target | Preparation | Ligand | Affinity (Kd) | Bmax (fmol/mg protein) | Reference |

| Human SERT | CHO Cell Membranes | [³H]-MADAM | 0.20 nM | 35 ± 4 | [8] |

| Mouse SERT | Cerebral Cortex | [³H]-MADAM | 0.21 nM | 50 ± 24 | [8] |

This data underscores the consistent high-affinity binding of MADAM across species. Furthermore, competition binding studies have confirmed that ligands selective for the dopamine and norepinephrine transporters have weak to no affinity for the site labeled by [³H]-MADAM, cementing its status as a highly selective SERT ligand.[8]

Key Experimental Methodologies

The trustworthiness of data generated with MADAM relies on robust and well-validated experimental protocols. Below is a detailed methodology for a standard in vitro radioligand binding assay.

Protocol: In Vitro Saturation Binding Assay with [³H]-MADAM

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum density of binding sites (Bmax) for SERT in a given tissue or cell preparation.

Rationale: This experiment involves incubating the biological preparation with increasing concentrations of [³H]-MADAM until saturation is reached. By measuring the amount of ligand bound at each concentration, a saturation curve can be generated, from which Kd and Bmax are derived. Performing the assay in parallel with a high concentration of a non-labeled SERT ligand (a "displacer") allows for the quantification of non-specific binding, which must be subtracted from total binding to yield specific binding.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., mouse cerebral cortex) or cultured cells expressing SERT (e.g., CHO-hSERT cells) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay Setup:

-

Prepare a series of dilutions of [³H]-MADAM in assay buffer, typically ranging from 0.01 nM to 5 nM.

-

For each concentration, set up triplicate tubes for "Total Binding" and "Non-Specific Binding" (NSB).

-

To the NSB tubes, add a high concentration of a non-radioactive SERT inhibitor (e.g., 10 µM citalopram) to saturate all specific binding sites.

-

To all tubes, add a consistent amount of membrane preparation (e.g., 50-100 µg of protein).

-

Add the corresponding concentration of [³H]-MADAM to each tube. The final volume should be consistent (e.g., 250 µL).

-

-

Incubation:

-

Incubate all tubes at a controlled temperature (e.g., room temperature) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

-

Quickly wash each filter with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the average DPM for each set of triplicates.

-

Subtract the average NSB DPM from the average Total Binding DPM at each concentration to obtain the Specific Binding.

-

Plot Specific Binding (y-axis) against the concentration of [³H]-MADAM (x-axis).

-

Fit the data to a one-site binding (hyperbola) non-linear regression model using appropriate software (e.g., GraphPad Prism) to calculate the Kd and Bmax values.

-

Caption: Workflow for an in vitro radioligand saturation binding assay.

Applications in Research and Drug Development

The unique properties of MADAM dihydrochloride have established it as a cornerstone tool in several areas of research:

-

Neurotransmitter Transporter Research: As a highly selective radioligand, [³H]-MADAM is used extensively in vitro for autoradiography to map the distribution of SERT in brain tissue and in binding assays to screen novel compounds for their affinity to SERT.

-

PET Imaging: The carbon-11 labeled version, [¹¹C]-MADAM, is a well-established PET radioligand used to visualize and quantify SERT in the living human brain.[6] This application is vital for:

-

Understanding Disease Pathophysiology: Investigating alterations in SERT density in conditions like depression, Parkinson's disease, and substance abuse disorders.[4]

-

Drug Development: Measuring the in-vivo target engagement (occupancy) of new antidepressant drugs to establish dose-response relationships and confirm their mechanism of action in humans.[6]

-

Conclusion

MADAM dihydrochloride is a powerful and precise molecular probe that has significantly advanced our understanding of the serotonin transporter. Its exceptional affinity and selectivity make it an indispensable tool for both fundamental neuroscience research and the clinical development of novel therapeutics targeting the serotonergic system. From quantifying receptor density in vitro to visualizing transporter occupancy in the living human brain, MADAM continues to facilitate critical insights into the pathophysiology of neuropsychiatric disorders and the mechanisms of antidepressant action.

References

- Sue, M., Scheffel, U., Dannals, R. F., & Ricaurte, G. A. (1995). Development of PET/SPECT ligands for the serotonin transporter. NIDA research monograph, 153, 141–164.

- Huang, Y., & Ding, Y. S. (2010). Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination?. Current medicinal chemistry, 17(27), 3099–3119. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Development-of-effective-PET-and-SPECT-imaging-a-Huang-Ding/5d3129182377488f5f24f5a3a2f8d38827750849]

- Huang, Y., & Ding, Y. S. (2010). Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination?. Current medicinal chemistry, 17(27), 3099–3119. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/20583995/]

- Paterson, L. M., Tyacke, R. J., Nutt, D. J., & Knudsen, G. M. (2010). PET Tracers for Serotonin Receptors and Their Applications. Current pharmaceutical design, 16(33), 3698–3716. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048510/]

- Lehel, S., Andersen, J., Knudsen, G. M., & Plenge, P. (2004). Selectivity of 3H-MADAM binding to 5-hydroxytryptamine transporters in vitro and in vivo in mice; correlation with behavioural effects. British journal of pharmacology, 141(3), 430–438. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574220/]

- Takahashi, H. (2020). PET technology for drug development in psychiatry. Neuropsychopharmacology reports, 40(2), 114–122. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7255146/]

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4861811/]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16078988, MADAM dihydrochloride. Retrieved January 14, 2026, from [Link].

Sources

- 1. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? | Semantic Scholar [semanticscholar.org]

- 4. Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of PET/SPECT ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectivity of 3H-MADAM binding to 5-hydroxytryptamine transporters in vitro and in vivo in mice; correlation with behavioural effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. MADAM DIHYDROCHLORIDE | 411208-45-2 [chemicalbook.com]

An In-depth Technical Guide to MADAM Dihydrochloride: A High-Affinity Ligand for the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

MADAM dihydrochloride, scientifically known as N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine dihydrochloride, is a potent and highly selective ligand for the serotonin transporter (SERT).[1] Its high affinity and specificity make it a valuable tool in neuroscience research, particularly for the in vitro and in vivo study of the serotonergic system. This technical guide provides a comprehensive overview of the known chemical and physical properties, pharmacology, and handling of MADAM dihydrochloride, aimed at supporting its application in research and drug development.

Chemical and Physical Properties

MADAM dihydrochloride is the hydrochloride salt form of the parent compound MADAM, which enhances its stability and solubility in aqueous solutions. The fundamental physicochemical properties are crucial for its handling, formulation, and experimental application.

Chemical Structure and Identity

-

Chemical Name: N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine dihydrochloride[1]

-

Acronym: MADAM dihydrochloride

-

CAS Number: 411208-45-2[2]

-

Molecular Formula: C₁₆H₂₂Cl₂N₂S[2]

-

Molecular Weight: 345.33 g/mol [3]

Table 1: Chemical Identifiers of MADAM Dihydrochloride

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | PubChem[2] |

| CAS Number | 411208-45-2 | PubChem[2] |

| Molecular Formula | C₁₆H₂₂Cl₂N₂S | Santa Cruz Biotechnology[3] |

| Molecular Weight | 345.33 g/mol | Santa Cruz Biotechnology[3] |

| InChI Key | GSBZMNLLLNHKDY-UHFFFAOYSA-N | PubChem[2] |

Physical Properties

Limited information is publicly available regarding the detailed physical properties of MADAM dihydrochloride. The following table summarizes the known data. Further experimental characterization is recommended for specific applications.

Table 2: Physical Properties of MADAM Dihydrochloride

| Property | Value | Source(s) |

| Appearance | White solid (predicted) | ChemicalBook[4] |

| Melting Point | Not explicitly reported. | N/A |

| Solubility | Soluble in water (~18 mg/mL) | ChemicalBook[4] |

| Storage Temperature | 2-8°C | ChemicalBook[4] |

Note: The lack of a reported melting point suggests that this property may not have been publicly disclosed or may require specific analytical determination.

Pharmacology

The primary pharmacological significance of MADAM lies in its potent and selective interaction with the serotonin transporter.

Mechanism of Action

MADAM is a high-affinity inhibitor of the serotonin transporter (SERT).[1] SERT is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby terminating serotonergic signaling. By binding to SERT, MADAM blocks this reuptake process, leading to an increase in the extracellular concentration of serotonin.

Binding Affinity and Selectivity

In vitro studies have demonstrated the exceptional affinity and selectivity of MADAM for SERT.[1]

Table 3: In Vitro Binding Affinity and Selectivity of MADAM

| Parameter | Value | Species | Tissue |

| Kd ([³H]MADAM) | 60 pM | Rat | Cortical membranes |

| Bmax ([³H]MADAM) | 543 fmol/mg protein | Rat | Cortical membranes |

| Ki (Paroxetine) | 0.32 nM | Rat | Cortical membranes |

| Ki (Citalopram) | 1.57 nM | Rat | Cortical membranes |

| Ki (Nisoxetine - NET) | 270 nM | Rat | Cortical membranes |

| Ki (Desipramine - NET) | >1000 nM | Rat | Cortical membranes |

| Ki (GBR 12935 - DAT) | >1000 nM | Rat | Cortical membranes |

Data sourced from El-Gendy et al., J Pharmacol Exp Ther, 2003.[1]

The data clearly indicates that MADAM possesses approximately 1000-fold greater selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This high selectivity minimizes off-target effects and makes it a precise tool for studying the serotonergic system.

Pharmacokinetics and Pharmacodynamics

Detailed in vivo pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (dose-response, physiological effects) data for MADAM dihydrochloride are not extensively available in the public domain. The existing research has primarily focused on its utility as a radioligand for in vitro and imaging studies.[1]

A study on a structurally related compound, [¹¹C]HOMADAM, identified a major polar metabolite in plasma, suggesting that metabolism is a clearance pathway for this class of compounds.[5] However, specific metabolic pathways for MADAM have not been elucidated. Further in vivo studies are necessary to characterize its pharmacokinetic profile and to understand its physiological and behavioral effects.

Analytical Methodologies

General Approach for Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection would be a suitable approach for the analysis of MADAM dihydrochloride.

Workflow for Analytical Method Development

Caption: A general workflow for developing an HPLC-based analytical method for MADAM dihydrochloride.

Synthesis

A detailed, step-by-step synthesis protocol for MADAM dihydrochloride is not publicly available. However, a multi-step synthesis for the related compound, HOMADAM, has been described and involves the coupling of 2-bromo-5-acetoxymethyl-nitrobenzene with thiosalicylic acid, followed by a series of amidation, reduction, and methylation steps.[5] It is plausible that a similar synthetic strategy could be adapted for the production of MADAM.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of MADAM dihydrochloride.

-

Storage: The compound should be stored at 2-8°C.[4]

-

Stability: Detailed stability studies under various conditions (e.g., pH, light, and temperature) have not been reported. For experimental use, it is recommended to prepare solutions fresh and protect them from light. Long-term stability of solutions should be experimentally determined. Dihydrochloride salts of amines are generally more stable than the free base, particularly in solid form.

Safety and Handling

Based on available safety data, MADAM dihydrochloride should be handled with appropriate precautions.

-

Hazard Identification: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask when handling the solid material.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

Applications in Research

The high affinity and selectivity of MADAM for SERT make it a valuable research tool in several areas:

-

In Vitro Autoradiography: [³H]MADAM can be used for the detailed anatomical mapping of SERT distribution in brain tissue from various species, including humans.[1]

-

Binding Assays: It serves as a radioligand in competitive binding assays to determine the affinity of novel compounds for SERT.[1]

-

Positron Emission Tomography (PET): The carbon-11 labeled version, [¹¹C]MADAM, has been suggested as a potential PET radiotracer for the in vivo imaging of SERT in the human brain.[1] This application could be pivotal in studying the role of SERT in various neuropsychiatric disorders.

SERT Signaling Pathway and the Action of MADAM

Caption: Simplified diagram of a serotonergic synapse illustrating the inhibition of serotonin reuptake by MADAM dihydrochloride.

Conclusion

MADAM dihydrochloride is a highly potent and selective SERT ligand with significant potential as a research tool in neuropharmacology. Its value in in vitro binding and autoradiography is well-established. While its application as a PET imaging agent is promising, a more complete understanding of its in vivo pharmacology, including its pharmacokinetics and metabolism, is required. This guide consolidates the current knowledge on MADAM dihydrochloride to facilitate its effective and safe use in a research setting. Further investigation into its physical properties, stability, and analytical methodologies will be crucial for its broader application and potential translation into clinical research.

References

-

El-Gendy, M. A., et al. (2003). Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. Journal of Pharmacology and Experimental Therapeutics, 304(1), 81-87. [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). MADAM dihydrochloride. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride.

-

SIELC Technologies. (n.d.). Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2005). [11C]N,N-Dimethyl-2-(2´-amino-4´-hydroxymethylphenylthio)benzylamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved January 14, 2026, from [Link]

-

Patsnap. (n.d.). Preparation method of N,N-dimethyl benzylamine. Retrieved January 14, 2026, from [Link]

-

ChemBK. (n.d.). MADAM DIHYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC determination of fenazinel dihydrochloride and its related substances. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Table, [11C]N,N-Dimethyl-2-(2´-amino-4´-hydroxymethylphenylthio)benzylamine]. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

ResearchGate. (2025). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. Retrieved January 14, 2026, from [Link]

-

Pharma Sales Training. (n.d.). Pharmacodynamics and Pharmacokinetics: The Science Behind Drug Action. Retrieved January 14, 2026, from [Link]

-

MDPI. (2025). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved January 14, 2026, from [Link]

-

Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved January 14, 2026, from [Link]

-

PubMed. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Retrieved January 14, 2026, from [Link]

-

ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). The N,N-dimethyl-2-(2-amino-4-[ 18 F]-fluorophenylthio)benzylamine.... Retrieved January 14, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 8. 4-Benzylamino-2,6-dimethyl-3-nitropyridine hydrochloride. Retrieved January 14, 2026, from [Link]

-

LeoPARD. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Retrieved January 14, 2026, from [Link]

Sources

- 1. Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MADAM dihydrochloride | C16H22Cl2N2S | CID 16078988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. MADAM DIHYDROCHLORIDE | 411208-45-2 [chemicalbook.com]

- 5. [11C]N,N-Dimethyl-2-(2´-amino-4´-hydroxymethylphenylthio)benzylamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Determination of MADAM Dihydrochloride Binding Affinity for the Serotonin Transporter (SERT)

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the binding affinity of MADAM dihydrochloride for the serotonin transporter (SERT). MADAM (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine) is a potent and selective ligand for SERT, making it a valuable tool in neuroscience research and a potential candidate for PET imaging of the serotonin transporter.[1] This document delineates the theoretical underpinnings, critical experimental design considerations, and a detailed, field-proven protocol for a competitive radioligand binding assay to accurately quantify the binding affinity (Ki) of MADAM dihydrochloride. Emphasis is placed on the causality behind experimental choices to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Significance of MADAM Dihydrochloride as a SERT Ligand

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft.[2] Its dysfunction is implicated in a variety of neuropsychiatric disorders, including depression and anxiety, making it a primary target for therapeutic intervention.[3] Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that act by blocking SERT.[4]

MADAM dihydrochloride has emerged as a significant research tool due to its high affinity and selectivity for SERT.[5][6] Its utility extends to its potential as a radiotracer for positron emission tomography (PET), a powerful in vivo imaging technique to visualize and quantify SERT expression in the brain.[1] An accurate and precise determination of its binding affinity is paramount for its effective use in both in vitro and in vivo studies. This guide will provide the necessary technical details to achieve this.

Foundational Concepts in Ligand Binding Assays

The interaction between a ligand, such as MADAM dihydrochloride, and its target, SERT, is governed by the principles of mass action. The binding affinity is a measure of the strength of this interaction and is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).[7][8]

-

Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8]

-

IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, the IC50 is the concentration of an unlabeled ligand (the "competitor," e.g., MADAM) required to displace 50% of the specifically bound radioligand.[8]

-

Ki (Inhibition Constant): The Ki is the dissociation constant of the unlabeled ligand. It is a more absolute measure of affinity than the IC50, as it is independent of the radioligand concentration and its affinity for the receptor.[7] The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[9]

This guide will focus on a competitive radioligand binding assay to determine the Ki of MADAM dihydrochloride for SERT.

Experimental Design: A Self-Validating System

A robust experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the critical components and the rationale behind their selection.

Choice of Biological System: Human SERT-expressing Cells

For the most translatable results, it is recommended to use a cell line stably or transiently expressing the human serotonin transporter (hSERT).[1] Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[10] The use of a well-characterized, recombinant system offers several advantages over native tissue preparations:

-

High Expression Levels: Ensures a sufficient density of the target receptor for a detectable signal.

-

Reduced Complexity: Minimizes the presence of other receptors and binding sites that could interfere with the assay.

-

Consistency: Provides a reproducible source of biological material.

Selection of Radioligand

The choice of radioligand is critical for a successful competitive binding assay. The ideal radioligand should possess the following characteristics:

-

High Affinity for SERT: To ensure a strong signal-to-noise ratio.

-

Selectivity for SERT: To minimize binding to other transporters or receptors.

-

Well-characterized Binding Kinetics: A known Kd value is essential for the accurate calculation of the Ki for the competitor.

For SERT binding assays, [³H]-(S)-Citalopram is a widely used and well-validated radioligand.[9] It binds with high affinity to the primary binding site (S1) on SERT.[9]

Assay Buffer Composition

The composition of the assay buffer is critical for maintaining the integrity of the cell membranes and the functionality of the serotonin transporter. A typical assay buffer for SERT binding includes:

-

50 mM Tris-HCl, pH 7.4: Provides a stable pH environment.

-

120 mM NaCl: Sodium ions are crucial for the conformational state of SERT and the binding of many ligands.[11]

-

5 mM KCl: Maintains physiological ionic strength.

It is essential to ensure that all buffer components are of high purity to avoid interference with the binding assay.

Detailed Experimental Protocol: Determination of MADAM Dihydrochloride Ki at hSERT

This protocol outlines a step-by-step methodology for a competitive radioligand binding assay.

Preparation of Cell Membranes

-

Cell Culture: Culture HEK293 cells stably expressing hSERT under standard conditions.

-

Harvesting: Once confluent, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[9]

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay. Aliquot the membranes and store at -80°C.

Competitive Radioligand Binding Assay

The assay is typically performed in a 96-well plate format.

-

Plate Setup:

-

Total Binding: Wells containing cell membranes and the radioligand ([³H]-(S)-Citalopram).

-

Non-specific Binding (NSB): Wells containing cell membranes, the radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.[9]

-

Test Compound (MADAM dihydrochloride): Wells containing cell membranes, the radioligand, and serial dilutions of MADAM dihydrochloride.

-

-

Reagent Addition:

-

Add 50 µL of assay buffer to the "Total Binding" wells.

-

Add 50 µL of the non-specific binding control (10 µM Fluoxetine) to the "NSB" wells.

-

Add 50 µL of the corresponding serial dilution of MADAM dihydrochloride to the test compound wells.

-

Add 50 µL of [³H]-(S)-Citalopram (at a final concentration close to its Kd, typically 1-2 nM) to all wells.[9]

-

Initiate the binding reaction by adding 150 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells.[9] The final assay volume is 250 µL.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

-

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of MADAM dihydrochloride.

-

Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of MADAM dihydrochloride.

-

Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation :[9]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand ([³H]-(S)-Citalopram) used in the assay.

-

Kd is the dissociation constant of the radioligand for SERT.

-

The calculated Ki value represents the binding affinity of MADAM dihydrochloride for the serotonin transporter. A reported Ki value for MADAM is 1.6 nM, indicating high affinity.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for determining MADAM dihydrochloride binding affinity.

Caption: Relationship between IC50 and Ki via the Cheng-Prusoff equation.

Quantitative Data Summary

| Parameter | Description | Typical Value for MADAM |

| Ki | Inhibition Constant | 1.6 nM[1] |

| IC50 | Half-maximal Inhibitory Concentration | Dependent on assay conditions |

Conclusion

This technical guide provides a robust and detailed methodology for the determination of the binding affinity of MADAM dihydrochloride for the serotonin transporter. By adhering to the principles of sound experimental design, including the careful selection of reagents and a validated protocol, researchers can obtain accurate and reproducible Ki values. This information is fundamental for the continued investigation of MADAM as a valuable tool in neuropharmacology and for the development of novel imaging agents for the in vivo study of the serotonergic system.

References

-

Reaction Biology. SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

- van der Velden, W. J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- Fisher, R. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 59-67.

-

BioIVT. SERT Transporter Assay. BioIVT. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

- Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter. Journal of Biological Chemistry, 284(15), 10276-10284.

- Lummis, S. C. R., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(11), 5898.

- Stahl, S. M. (2005). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 88(2), 111-119.

-

BioIVT. SERT (SLC6A4) Transporter Assay. BioIVT. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

- Andersen, J., et al. (2010). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 285(3), 2051-2063.

- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.

- Taciak, P., et al. (2018). Drugs which influence serotonin transporter and serotonergic receptors: Pharmacological and clinical properties in the treatment of depression. Pharmacological Reports, 70(4), 635-644.

-

The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

- Zomot, E., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 284(15), 10265-10275.

-

PubChem. MADAM dihydrochloride. National Center for Biotechnology Information. [Link]

- Oh, S. J., et al. (2001). Serotonin receptor and transporter ligands: current status. Current Medicinal Chemistry, 8(8), 999-1024.

-

Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

-

Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]

-

ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. revvity.com [revvity.com]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MADAM Dihydrochloride: A High-Affinity Ligand for the Serotonin Transporter (SERT)

Introduction: The Serotonin Transporter as a Critical Neuromodulatory Hub

The serotonin transporter (SERT, or SLC6A4) is an integral membrane protein that plays a pivotal role in regulating serotonergic neurotransmission.[1][2] Located on the presynaptic membrane of serotonergic neurons, its primary function is to mediate the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the neuron.[3][4][5] This reuptake process is a critical mechanism for terminating the action of 5-HT, thereby controlling the magnitude and duration of the signal at postsynaptic receptors.

The transport mechanism is an elegant example of secondary active transport, relying on the co-transport of sodium (Na+) and chloride (Cl−) ions down their electrochemical gradients to drive the uptake of serotonin against its concentration gradient.[3][6][7] This process is coupled with the counter-transport of a potassium (K+) ion.[3] Given its central role in modulating mood, cognition, and various physiological processes, SERT is a primary target for a vast array of therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety, as well as psychostimulants like cocaine.[1][6][8] The transporter possesses a central (S1) substrate and inhibitor binding site, as well as a distinct allosteric (S2) site that can modulate ligand binding.[1] Understanding the precise interactions between ligands and SERT is therefore fundamental to neuroscience research and drug development.

MADAM Dihydrochloride: A Profile of a High-Affinity, Selective SERT Ligand

N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine, commonly known as MADAM, is a diphenyl sulfide derivative synthesized and characterized as a highly potent and selective ligand for the serotonin transporter.[4] Supplied as a dihydrochloride salt for enhanced stability and solubility, it has become an invaluable tool for the in-vitro and in-vivo study of SERT.

Chemical and Physical Properties

-

Full Chemical Name: N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine dihydrochloride[4]

-

Molecular Formula: C₁₆H₂₀N₂S·2HCl[4]

-

Molecular Weight: 345.33 g/mol [4]

Binding Affinity and Selectivity

The defining characteristic of MADAM is its exceptional affinity and selectivity for SERT. This specificity is paramount for its use as a research tool, as it ensures that experimental findings can be confidently attributed to interactions with the serotonin transporter, rather than off-target effects at the closely related dopamine (DAT) and norepinephrine (NET) transporters.[4][6]

Binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the target receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. MADAM exhibits a nanomolar affinity for SERT, making it one of the most potent ligands available.[4]

| Parameter | Transporter | Value | Selectivity Ratio (vs. SERT) |

| Ki (Inhibition Constant) | SERT | 1.6 nM | - |

| DAT | > 1000 nM | ~1000-fold | |

| NET | > 1000 nM | ~1000-fold | |

| Data sourced from pharmacological characterization studies.[4] |

This remarkable ~1000-fold selectivity for SERT over DAT and NET minimizes confounding variables in experimental systems and makes MADAM, particularly in its radiolabeled form ([³H]MADAM or [¹¹C]MADAM), an ideal tracer for quantifying and visualizing SERT distribution and density.[4][6]

Core Experimental Methodologies

The characterization of any SERT ligand relies on robust, validated experimental protocols. The following sections detail the core methodologies for studying MADAM's interaction with SERT, framed from the perspective of ensuring scientific integrity and reproducibility.

Diagram: The Serotonin Transporter (SERT) Mechanism

Caption: The alternating-access mechanism of the SERT transport cycle.

Radioligand Binding Assay: Quantifying Affinity

Principle: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its receptor.[9][10] This protocol describes a competitive displacement assay, where unlabeled MADAM competes with a known SERT radioligand (e.g., [³H]citalopram) for binding to SERT in a membrane preparation. The concentration of MADAM that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.[11][12]

Causality Behind Experimental Choices:

-

Why use membrane preparations? This isolates the transporter from other cellular components that could interfere with the assay, providing a direct measure of the ligand-transporter interaction.

-

Why use a non-specific binding control? A high concentration of a known SERT blocker (e.g., paroxetine) is used to saturate all specific SERT binding sites. Any remaining radioligand signal is considered non-specific binding (e.g., to the filter or lipids), which must be subtracted to quantify true SERT binding. This is a critical self-validating step.

-

Why use ice-cold buffer for washes? Low temperatures minimize the rate of dissociation of the radioligand from the transporter, preventing loss of the specific signal during the washing steps.

A. Membrane Preparation (from hSERT-expressing cells)

-

Cell Culture: Culture HEK-293 cells stably or transiently expressing the human serotonin transporter (hSERT) to ~90% confluency.

-

Harvesting: Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into fresh, ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail). Homogenize the suspension using a Dounce or polytron homogenizer on ice.

-

Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11]

-

Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).[12] Dilute the membrane preparation to the desired final concentration (typically 5-20 µg of protein per well).[11]

B. Competitive Binding Assay (96-well plate format)

-

Plate Setup: In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: 25 µL Assay Buffer.

-

Non-Specific Binding (NSB): 25 µL of a high concentration of a competing ligand (e.g., 10 µM Paroxetine).

-

Test Compound: 25 µL of serial dilutions of MADAM dihydrochloride (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Add Radioligand: Add 25 µL of the SERT radioligand (e.g., [³H]citalopram) to all wells. The final concentration should be approximately equal to its Kd value (typically 1-2 nM).[11]

-

Add Membranes: Initiate the binding reaction by adding 200 µL of the prepared hSERT membrane suspension to each well.[11] The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11]

-

Harvesting: Terminate the assay by rapid vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.[12]

-

Washing: Immediately wash the filters three to four times with 3 mL of ice-cold Wash Buffer (identical to Assay Buffer) to separate bound from free radioligand.

-

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Curve: Plot the percentage of specific binding against the log concentration of MADAM. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Autoradiography: Visualizing SERT Distribution

Principle: This technique visualizes the anatomical location of SERT in thin tissue sections.[13] Sections are incubated with a radiolabeled ligand, such as [³H]MADAM, which binds to SERT. The tissue-bound radioactivity is then detected by exposing the sections to a sensitive film or a phosphor imaging plate, creating a quantitative map of transporter density.

Causality Behind Experimental Choices:

-

Why use cryostat sectioning? Snap-freezing and sectioning at low temperatures preserves tissue morphology and the integrity of the transporter protein, which would be compromised by chemical fixation methods.

-

Why perform a pre-incubation step? This step is crucial to wash away any endogenous serotonin from the tissue slice that could otherwise compete with the radioligand for binding to SERT, ensuring the signal accurately reflects total available binding sites.

-

Why use autoradiographic standards? Co-exposing standards with a known amount of radioactivity allows for the conversion of the optical density signal from the film or plate into absolute units of radioactivity (e.g., fmol/mg tissue), enabling quantitative comparisons between different brain regions or experimental conditions.

A. Tissue Preparation and Sectioning

-

Tissue Harvest: Euthanize the animal (e.g., rat) and rapidly dissect the brain. Snap-freeze the brain in isopentane cooled by dry ice or liquid nitrogen. Store at -80°C until sectioning.

-

Sectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 10-20 µm.[13]

-

Mounting: Thaw-mount the delicate sections onto gelatin-coated or charged microscope slides (e.g., Superfrost Plus). Allow slides to dry and then store them desiccated at -80°C.

B. Autoradiographic Incubation

-

Slide Equilibration: Bring slides to room temperature in desiccators to prevent condensation.

-

Pre-incubation: Place slides in a rack and incubate in Pre-incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature with gentle agitation to remove endogenous ligands.[13]

-

Drying: Briefly dry the slides under a stream of cool air.

-

Radioligand Incubation: Lay the slides horizontally in a humidified chamber. Pipette the Incubation Buffer containing [³H]MADAM (typically at a concentration near its Kd, e.g., 1-2 nM) onto each slide, ensuring the entire tissue section is covered.

-

For Total Binding: Use Incubation Buffer with [³H]MADAM only.

-

For Non-Specific Binding: On a separate set of adjacent sections, use Incubation Buffer containing [³H]MADAM plus a high concentration of a non-radiolabeled SERT inhibitor (e.g., 10 µM paroxetine).[13]

-

-

Incubation: Incubate for 90-120 minutes at room temperature.

-

Washing: Terminate the incubation by rapidly aspirating the radioligand solution and immediately placing the slides into racks submerged in ice-cold Wash Buffer. Perform three successive washes of 5 minutes each in fresh, ice-cold buffer.

-

Final Rinse: Perform a final, brief dip in ice-cold distilled water to remove buffer salts.

-

Drying: Dry the slides completely under a stream of cool air.

C. Signal Detection and Analysis

-

Exposure: Arrange the dried slides in an X-ray cassette. In the dark, appose them against a tritium-sensitive phosphor screen or autoradiographic film, along with a set of tritium autoradiographic standards.[13]

-

Development: Expose for a period of several days to weeks, depending on the signal intensity. Scan the phosphor screen using a phosphorimager or develop the film.

-

Quantification: Digitize the resulting images. Using image analysis software, define regions of interest (ROIs) corresponding to specific anatomical structures (e.g., dorsal raphe nucleus, striatum).

-

Analysis: Measure the optical density within each ROI. Use the calibration curve generated from the standards to convert these values into quantitative measures of radioactivity (nCi/mg or fmol/mg). Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region.[13]

Diagram: In Vitro Autoradiography Workflow

Caption: Workflow for quantitative in vitro autoradiography.

Conclusion

MADAM dihydrochloride stands out as a premier research tool for investigating the serotonin transporter. Its combination of high affinity and exceptional selectivity allows for precise and reliable characterization of SERT in a variety of experimental paradigms. The robust methodologies of radioligand binding and in vitro autoradiography, when executed with rigorous controls and a clear understanding of the principles involved, provide a powerful framework for quantifying the density, distribution, and pharmacological properties of SERT. This, in turn, advances our fundamental understanding of serotonergic signaling and aids in the development of next-generation therapeutics for a host of neurological and psychiatric disorders.

References

- Rudnick, G. (2006). Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter. Journal of Neural Transmission.

- Horschitz, S., Hummerich, R., & Schloss, P. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society Transactions.

- Schloss, P., Horschitz, S., & Hummerich, R. (n.d.). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Portland Press.

- Rudnick, G. (n.d.). Serotonin Transporters – Structure and Function. Semantic Scholar.

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature.

- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.

- BOC Sciences. (n.d.). CAS 1049740-95-5 MADAM dihydrochloride. BOC Sciences.

- Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocol. Gifford Bioscience.

- Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

- Jackson, D., & Dever, G. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments.

- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.

- ChemicalBook. (n.d.). MADAM DIHYDROCHLORIDE | 411208-45-2. ChemicalBook.

- ResearchGate. (n.d.). Characteristics of the PET ligands [ 11 C]-MADAM and [ 11 C]-DASB. ResearchGate.

- National Center for Biotechnology Information. (n.d.). MADAM dihydrochloride. PubChem.

- Forschungszentrum Jülich. (2025). Autoradiography. Forschungszentrum Jülich.

- Henriksen, G., & Herde, A. M. (2019). Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets. Journal of Visualized Experiments.

Sources

- 1. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 8. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Figure 2 from Pharmacological Characterization ofN,N-Dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a Ligand of the Serotonin Transporter with High Affinity and Selectivity | Semantic Scholar [semanticscholar.org]

- 10. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [11C]N,N-Dimethyl-2-(2´-amino-4´-hydroxymethylphenylthio)benzylamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pharmacological Profile of MADAM Dihydrochloride: A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview of the pharmacological properties of N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine dihydrochloride, commonly known as MADAM. Developed for researchers, neuroscientists, and professionals in drug development, this document synthesizes key findings on its binding characteristics, functional implications, and its principal application as a high-fidelity tool for investigating the serotonin transporter (SERT).

Introduction: The Significance of a Selective SERT Ligand